molecular formula C11H10FN3 B7571208 6-fluoro-N-(pyridin-3-ylmethyl)pyridin-2-amine

6-fluoro-N-(pyridin-3-ylmethyl)pyridin-2-amine

Cat. No. B7571208
M. Wt: 203.22 g/mol
InChI Key: YOSDAUGVAKEANZ-UHFFFAOYSA-N
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Description

6-fluoro-N-(pyridin-3-ylmethyl)pyridin-2-amine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as 6-FPM, and it has a molecular formula of C13H11FN2.

Mechanism of Action

The mechanism of action of 6-FPM is not completely understood, but it is believed to involve the inhibition of bacterial cell wall synthesis and the disruption of DNA replication in cancer cells. Further research is needed to fully elucidate its mechanism of action.
Biochemical and Physiological Effects:
Studies have shown that 6-FPM has low toxicity and is well-tolerated in animal models. It has been found to have minimal effects on liver and kidney function, and it does not cause significant changes in blood pressure or heart rate. However, further studies are needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-FPM is its broad-spectrum antimicrobial activity, which makes it a promising candidate for the development of new antibiotics. Additionally, its low toxicity and well-tolerated nature make it a suitable candidate for further study in animal models. However, one of the limitations of 6-FPM is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of 6-FPM. One potential area of research is the development of new antibiotics based on the structure of 6-FPM. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential as an anticancer agent. Finally, research is needed to optimize the synthesis method of 6-FPM and to improve its solubility in water to facilitate its use in experimental settings.

Synthesis Methods

The synthesis of 6-FPM involves the reaction between 2-aminonicotinonitrile and 3-pyridinemethanol in the presence of a catalyst. This reaction results in the formation of 6-FPM as a white crystalline powder. The purity of the compound can be increased by recrystallization.

Scientific Research Applications

6-FPM has been extensively studied for its potential applications in various fields. It has been found to have significant antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. Additionally, 6-FPM has shown potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

6-fluoro-N-(pyridin-3-ylmethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3/c12-10-4-1-5-11(15-10)14-8-9-3-2-6-13-7-9/h1-7H,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSDAUGVAKEANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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